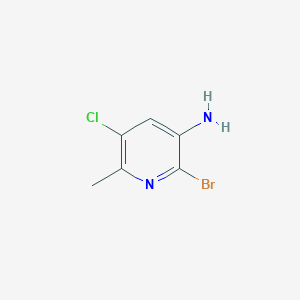

2-Bromo-5-chloro-6-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-6-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-4(8)2-5(9)6(7)10-3/h2H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVUWHBNCCMSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Br)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Chloro 6 Methylpyridin 3 Amine

Precursor Synthesis and Halogenation Routes

The synthesis of 2-bromo-5-chloro-6-methylpyridin-3-amine logically commences with the selective halogenation of a suitable precursor. The choice of starting material and the sequence of halogenation and amination steps are critical to achieving the desired substitution pattern.

Regioselective Bromination and Chlorination Strategies

The regioselective introduction of bromine and chlorine onto a pyridine (B92270) ring is governed by the electronic nature of the existing substituents. For a precursor such as 2-amino-6-methylpyridine (B158447), the amino group is a powerful activating group and directs electrophilic substitution to the positions ortho and para to it (positions 3 and 5). The methyl group is a weaker activating group.

Several methods have been reported for the regioselective bromination of aminopyridines. A common approach involves the use of N-bromosuccinimide (NBS) or bromine in a suitable solvent. For instance, the bromination of 2-amino-6-methylpyridine with NBS in methanol (B129727) can yield 2-amino-5-bromo-6-methylpyridine. guidechem.com Similarly, treatment with bromine in acetic acid is another effective method for achieving this transformation. The strong directing effect of the amino group ensures high regioselectivity for the 5-position.

Chlorination can be achieved using various chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas. The regioselectivity of chlorination would also be dictated by the directing effects of the substituents present on the pyridine ring.

A more advanced strategy for achieving 3-selective halogenation of pyridines involves the formation of Zincke imine intermediates. chemrxiv.orgchemrxiv.orgnih.gov This method involves the ring-opening of a pyridine with a Zincke salt, followed by halogenation of the resulting acyclic intermediate and subsequent ring-closure to afford the 3-halopyridine. chemrxiv.orgchemrxiv.orgnih.gov This approach could be a viable, albeit more complex, route to introducing a halogen at the 3-position if other methods prove unselective.

Table 1: Reagents for Regioselective Halogenation of Activated Pyridines

| Halogenating Agent | Halogen Introduced | Typical Substrates | Reference |

| N-Bromosuccinimide (NBS) | Bromine | Aminopyridines, Hydroxypyridines | researchgate.net |

| Bromine in Acetic Acid | Bromine | Aminopyridines | |

| 1,3-Dibromo-5,5-dimethylhydantoin | Bromine | Aminopyridines | guidechem.com |

| N-Chlorosuccinimide (NCS) | Chlorine | Activated Pyridines | |

| Zincke Salt / Halogen Source | Halogen | Pyridines (for 3-halogenation) | chemrxiv.orgchemrxiv.orgnih.gov |

This table is interactive and can be sorted by column.

Introduction of Amine Functionality via Amination Reactions

The introduction of an amine group onto a pre-halogenated pyridine ring is a common and powerful strategy in heterocyclic synthesis. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are widely employed for this purpose. georgiasouthern.edu These reactions involve the coupling of a halo- or triflyloxy-pyridine with an amine in the presence of a palladium catalyst and a suitable ligand.

The chemoselective amination of polyhalogenated pyridines is a key consideration. In a molecule containing both bromine and chlorine atoms, the relative reactivity of the C-Br and C-Cl bonds towards palladium-catalyzed amination is crucial. Generally, the C-Br bond is more reactive than the C-Cl bond in such cross-coupling reactions. This differential reactivity allows for selective amination at the 2-position of a precursor like 2-bromo-5-chloropyridine. The choice of ligand, such as Xantphos, can significantly influence the chemoselectivity of the amination reaction. researchgate.net

For the synthesis of this compound, a plausible route would involve the amination of a dihalogenated precursor.

Multi-Step Synthetic Sequences and Optimized Pathways

Sequential Halogenation and Amination Strategies

A logical synthetic pathway could commence with a readily available starting material like 2-amino-6-methylpyridine. A possible sequence is outlined below:

Bromination: Regioselective bromination of 2-amino-6-methylpyridine at the 5-position to yield 2-amino-5-bromo-6-methylpyridine. This can be achieved using reagents like NBS or bromine in acetic acid. guidechem.com

Sandmeyer-type Reaction: Conversion of the 2-amino group to a chloro group. This can be accomplished via diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a chloride source (e.g., copper(I) chloride). This would yield 2-chloro-5-bromo-6-methylpyridine. A similar Sandmeyer reaction using cuprous bromide in hydrobromic acid can be used to introduce a bromine atom. google.com

Nitration followed by Reduction: An alternative to direct amination is the introduction of a nitro group, which can then be reduced to the desired amine. Nitration of a halogenated pyridine precursor at the 3-position, followed by reduction (e.g., with iron in acetic acid or catalytic hydrogenation), would install the amine functionality.

Final Amination/Halogenation: Depending on the intermediate, a final halogenation or amination step would be required to complete the synthesis.

Functional Group Interconversions Leading to this compound

Functional group interconversions are pivotal in navigating the synthesis of complex molecules. A key transformation in the proposed synthetic routes is the conversion of an amino group to a halogen via a Sandmeyer reaction. This allows for the strategic placement of halogens after utilizing the directing effect of the initial amino group.

Another important interconversion is the reduction of a nitro group to an amine. This two-step process of nitration and reduction provides an alternative to direct C-N bond formation via amination reactions and can be advantageous in certain contexts where direct amination is challenging.

The synthesis of related compounds, such as 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) from 4-methyl-5-nitropyridin-2-ol, highlights the utility of sequential halogenation and functional group manipulation in building up highly substituted pyridines. rsc.org

Table 2: Plausible Multi-Step Synthetic Route

| Step | Starting Material | Reagents and Conditions | Product | Reference (Analogous) |

| 1 | 2-Amino-6-methylpyridine | NBS or Br₂/AcOH | 2-Amino-5-bromo-6-methylpyridine | guidechem.com |

| 2 | 2-Amino-5-bromo-6-methylpyridine | 1. NaNO₂, HCl; 2. CuCl | 2-Chloro-5-bromo-6-methylpyridine | |

| 3 | 2-Chloro-5-bromo-6-methylpyridine | HNO₃, H₂SO₄ | 2-Chloro-5-bromo-6-methyl-3-nitropyridine | |

| 4 | 2-Chloro-5-bromo-6-methyl-3-nitropyridine | Fe, AcOH or H₂, Pd/C | This compound |

This table is interactive and can be sorted by column.

Emerging and Sustainable Synthesis Approaches

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of halogenated and aminated pyridines, several "green" approaches are being explored.

The use of water as a solvent for halogenation and amination reactions is a significant step towards sustainability. Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been reported, offering a milder and more environmentally friendly alternative to traditional methods. mdpi.com While not demonstrated for the specific target molecule, the principles could be adapted.

Catalytic methods that avoid the use of stoichiometric and often hazardous reagents are also highly desirable. The development of novel catalytic systems for direct C-H amination and halogenation is an active area of research. These methods have the potential to significantly shorten synthetic sequences and reduce waste.

Furthermore, the synthesis of pyridine derivatives from renewable biomass feedstocks is an emerging area of sustainable chemistry. While currently more focused on the synthesis of the core pyridine ring, future developments may allow for the direct production of functionalized pyridines from bio-based starting materials.

Catalyst-Free and Environmentally Conscious Methodologies

The principles of green chemistry can be applied to various steps in the proposed synthesis of this compound. For example, traditional nitration reactions often employ a hazardous mixture of concentrated nitric and sulfuric acids. Research into milder, catalyst-free nitrating agents or alternative activation methods could provide a more environmentally friendly approach.

Similarly, the reduction of the nitro group to an amine is frequently carried out using metal catalysts such as palladium on carbon with hydrogen gas, or reducing agents like iron powder in acidic media. While effective, these methods can involve flammable gases or produce significant metal waste. The exploration of catalyst-free reduction systems, potentially utilizing transfer hydrogenation with safer hydrogen donors or novel organic reducing agents, would be a significant advancement.

For the final bromination step, the use of elemental bromine, a toxic and corrosive reagent, can be replaced by more benign brominating agents. N-Bromosuccinimide (NBS) is a common alternative, and its reactions can sometimes be initiated under catalyst-free conditions, often with light or radical initiators. Furthermore, the development of methods that use bromide salts as the bromine source in conjunction with an in-situ oxidation method represents a greener alternative to using molecular bromine directly.

A conceptual catalyst-free approach for a key C-N bond-forming step in the synthesis of related amino-pyridines involves the direct condensation of a primary amine or hydrazine (B178648) with a highly electron-deficient aldehyde. While not directly applicable to the final structure of this compound, this highlights the ongoing research into catalyst-free methods for constructing core heterocyclic structures.

Electrochemical Synthesis Protocols for Pyridine Derivatives

Electrochemical synthesis offers a powerful and inherently green alternative to traditional chemical methods. By using electricity as a "reagent," electrosynthesis can often avoid the need for stoichiometric chemical oxidants or reductants, thereby reducing waste and improving atom economy.

The application of electrochemistry to the synthesis of pyridine derivatives is a growing field of research. Halogen-mediated electrochemical synthesis, for instance, provides a method for the introduction of halogen atoms onto organic molecules. In this process, a halide anion is anodically oxidized to generate a reactive halogen species (such as elemental halogen or a halogen cation) in situ, which then reacts with the substrate. This technique could potentially be applied to the bromination or chlorination of a suitable pyridine intermediate in the synthesis of the target compound.

Furthermore, electrochemical methods can be employed for the reduction of nitro groups. The electrochemical reduction of nitropyridines to their corresponding aminopyridines can be a clean and efficient process, avoiding the use of metal catalysts or chemical reducing agents. The selectivity and efficiency of such a reaction can often be tuned by controlling the electrode material, solvent, and applied potential.

While a specific electrochemical protocol for the synthesis of this compound has not been explicitly detailed in the literature, the general principles of electrochemical synthesis of functionalized pyridines are well-established. A hypothetical electrochemical route could involve the following steps:

Electrochemical Nitration: While less common, research into the electrochemical introduction of nitro groups could provide a direct method for nitrating a chloromethylpyridine precursor.

Electrochemical Reduction: The resulting nitropyridine intermediate could then be subjected to cathodic reduction to yield the aminopyridine.

Electrochemical Halogenation: Finally, the targeted bromination at the 2-position could be achieved through an anodic process in the presence of a bromide source.

Reactivity Studies and Reaction Mechanisms of 2 Bromo 5 Chloro 6 Methylpyridin 3 Amine

Nucleophilic Substitution Reactions Involving Halogen Substituents

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring of 2-Bromo-5-chloro-6-methylpyridin-3-amine is a key area of study. The reactivity and the site of substitution are heavily influenced by the nature of the halogen and the reaction conditions.

In dihalogenated pyridine systems, the relative reactivity of the halogen substituents is a critical factor. Generally, in nucleophilic aromatic substitution reactions, the carbon-bromine (C-Br) bond is weaker and more labile than the carbon-chlorine (C-Cl) bond. This difference in bond strength typically leads to the preferential displacement of the bromine atom by a nucleophile. savemyexams.comstudymind.co.uk Halogen displacement reactions occur when a more reactive halogen displaces a less reactive one from a compound. savemyexams.comechemi.comyoutube.com The reactivity of halogens in this context generally follows the trend I > Br > Cl > F.

However, the electronic environment of the pyridine ring, influenced by the other substituents, can modulate this inherent reactivity. The amine group at the 3-position and the methyl group at the 6-position are electron-donating groups, which can activate the ring towards certain reactions but also direct the substitution pattern. In similar dihalopyrimidine systems, studies have shown that the position of the halogen relative to activating or deactivating groups plays a crucial role in determining which halogen is displaced. researchgate.net For instance, studies on 5-bromo-2-chloro-3-fluoropyridine (B1227324) revealed that the site of substitution can be controlled by the reaction conditions. researchgate.net

The regioselectivity of nucleophilic substitution on polyhalogenated pyridines is a subject of detailed investigation, as controlling the site of reaction is crucial for synthetic utility. For substrates like this compound, the competition between substitution at the C2 (bromo) and C5 (chloro) positions is of primary interest.

Research on the closely related 5-bromo-2-chloro-3-fluoropyridine has demonstrated that selectivity can be reversed based on the reaction methodology. researchgate.net Under palladium-catalyzed amination conditions, substitution occurs exclusively at the more reactive C-Br bond. researchgate.net Conversely, when the reaction is performed under neat conditions without a catalyst, a reversal of chemoselectivity is observed, with substitution occurring at the C-Cl position. researchgate.net This suggests that while the C-Br bond is inherently more reactive towards catalytic processes like oxidative addition, the C-Cl position may be more susceptible to direct nucleophilic attack under thermal, non-catalyzed conditions, likely due to the electronic influence of the adjacent ring nitrogen and other substituents.

This condition-dependent selectivity is a powerful tool. It allows for the sequential functionalization of the dihalopyridine core, first at one halogen position and then at the other, by simply changing the reaction setup. While these specific findings are for a fluorinated analogue, the principles of tunable regioselectivity are highly relevant and applicable to this compound.

| Substrate | Reaction Type | Conditions | Site of Substitution | Product Type |

|---|---|---|---|---|

| 5-Bromo-2-chloro-3-fluoropyridine | Catalytic Amination | Pd₂(dba)₃, Xantphos, Base | C5-Br | 5-Amino-2-chloro-3-fluoropyridine |

| 5-Bromo-2-chloro-3-fluoropyridine | Non-Catalyzed Amination | Neat, Thermal | C2-Cl | 2-Amino-5-bromo-3-fluoropyridine |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an ideal substrate for such reactions, with its two distinct halogen "handles" allowing for selective and sequential couplings.

Palladium-catalyzed reactions are among the most powerful methods for functionalizing aryl halides. nih.gov The general order of reactivity for aryl halides in the key oxidative addition step to Pd(0) is I > Br > OTf >> Cl. This pronounced difference in reactivity allows for highly selective cross-coupling at the C-Br bond of this compound while leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organohalide with an organoboron compound. Studies on the very similar substrate, 5-bromo-2-methylpyridin-3-amine, demonstrate successful Suzuki coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net It was noted that protecting the adjacent amino group as an acetamide (B32628) facilitated the reaction, likely by preventing catalyst inhibition through chelation. mdpi.com For this compound, a similar approach would be expected to yield the 2-aryl-5-chloro-6-methylpyridin-3-amine derivative selectively.

Buchwald-Hartwig Amination: This reaction forms C-N bonds, coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) has enabled the coupling of challenging substrates, including those with free amine groups like 3-halo-2-aminopyridines. nih.govrsc.org Potential challenges include the coordination of the palladium catalyst by the substrate's own amino group, which can hinder the reaction. nih.gov Nevertheless, selective amination at the C-Br position of this compound is highly feasible using modern catalyst systems.

| Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | mdpi.com |

| Buchwald-Hartwig | 3-Bromo-2-aminopyridine | Primary/Secondary Amine | RuPhos or BrettPhos Precatalyst | LiHMDS | Toluene or Dioxane | nih.gov |

The Ullmann reaction and its modern variants are copper-catalyzed cross-couplings, typically used for forming C-N, C-O, and C-S bonds. organic-chemistry.org Classic Ullmann conditions often require harsh conditions (high temperatures), but the development of ligand-assisted protocols has allowed these reactions to proceed under much milder conditions. organic-chemistry.orgrsc.org

Similar to palladium catalysis, the reactivity of aryl halides in copper-catalyzed couplings generally follows the trend I > Br > Cl. Therefore, in a reaction involving this compound, the C-Br bond at the C2 position would be the anticipated site of reaction. This provides a complementary method to palladium-based strategies for introducing amine, alcohol, or thiol functionalities selectively at the C2 position.

The mechanism of palladium-catalyzed cross-coupling reactions is a well-studied catalytic cycle that begins with the active Pd(0) species. libretexts.org

Oxidative Addition: This is often the rate-limiting step and involves the insertion of the Pd(0) catalyst into the carbon-halogen bond. nih.gov This process converts the metal from the Pd(0) to the Pd(II) oxidation state. For this compound, there is a strong kinetic preference for the oxidative addition to occur at the weaker, more polarizable C-Br bond over the stronger C-Cl bond. nih.govresearchgate.net This step results in the formation of a square planar Aryl-Pd(II)-Halide intermediate. Studies have shown that monoligated palladium species are often the most reactive in this step. researchgate.net

Transmetalation (for Suzuki/Stille etc.) or Base-Assisted Ligand Exchange (for Buchwald-Hartwig): In the Suzuki reaction, the boronic acid derivative, activated by a base, transfers its organic group to the palladium center, displacing the halide. In the Buchwald-Hartwig amination, the amine coupling partner coordinates to the Pd(II) center, and subsequent deprotonation by a base forms a palladium-amido complex.

Reductive Elimination: This is the final, product-forming step of the cycle. wikipedia.orglibretexts.org The two organic groups bound to the Pd(II) center (the pyridine ring and the newly introduced group) must be positioned cis to one another to couple and be eliminated from the metal. libretexts.org This step forms the new C-C or C-N bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govyoutube.com The tendency for a complex to undergo reductive elimination is increased by sterically bulky ligands and electron-poor metal centers. libretexts.org

The high selectivity observed in these reactions for this compound is almost entirely governed by the initial, highly preferential oxidative addition into the C-Br bond.

Amination Mechanisms in Pyridine Systems (e.g., S(AE), S(ANRORC) Pathways)

The amination of this compound is expected to proceed primarily through a nucleophilic aromatic substitution (S(N)Ar) mechanism, which is characteristic of electron-deficient aromatic systems like pyridine. youtube.combyjus.commasterorganicchemistry.com This pathway, also known as the addition-elimination mechanism (S(AE)), involves the initial attack of a nucleophile on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of a leaving group restores the aromaticity of the ring.

In the case of this compound, the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the two halogen substituents. The amino and methyl groups, being electron-donating, have a deactivating effect on nucleophilic substitution. Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6) due to the ability to delocalize the negative charge onto the electronegative nitrogen atom in the Meisenheimer intermediate. youtube.comslideshare.net

The positions of the substituents on this compound guide the regioselectivity of amination. The bromine atom is at the 2-position and the chlorine atom is at the 5-position. Nucleophilic attack is most likely to occur at the 2-position, displacing the bromide, as this position is ortho to the ring nitrogen and is thus highly activated. youtube.com Generally, in nucleophilic aromatic substitutions on halopyridines, the reactivity of halogens as leaving groups follows the order F > Cl ≈ Br > I when the addition of the nucleophile is the rate-determining step. nih.govyoutube.com However, the precise reactivity can be influenced by the nature of the nucleophile and reaction conditions. sci-hub.se

Another potential, though less common, amination pathway for halopyridines is the S(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is particularly relevant for the reactions of substituted pyrimidines and some pyridines with strong nucleophiles like sodium amide in liquid ammonia. wikipedia.orgrsc.org The S(ANRORC) pathway involves the initial addition of the nucleophile, followed by the opening of the heterocyclic ring to form an open-chain intermediate, and subsequent ring closure with the expulsion of the leaving group. While direct evidence for the S(ANRORC) mechanism with this compound is not available, its potential should be considered under specific reaction conditions, especially with powerful nucleophiles.

Table 1: Predicted Regioselectivity and Plausible Mechanisms for Amination of this compound.

| Position of Attack | Leaving Group | Primary Mechanism | Influencing Factors | Expected Product |

|---|---|---|---|---|

| C2 | Br⁻ | S(N)Ar (Addition-Elimination) | Activation by ring nitrogen (ortho position). Generally good leaving group ability of bromide. | 2-Amino-5-chloro-6-methylpyridin-3-amine derivative |

| C5 | Cl⁻ | S(N)Ar (Addition-Elimination) | Less activated than C2 as it is meta to the ring nitrogen. | 5-Amino-2-bromo-6-methylpyridin-3-amine derivative (minor product) |

| C2 | Br⁻ | S(ANRORC) | Requires strong nucleophiles (e.g., NaNH₂) and specific conditions. Involves ring-opening and closing. | 2-Amino-5-chloro-6-methylpyridin-3-amine derivative |

Oxidation and Reduction Chemistry of the Pyridine Ring and Amine Group

The oxidation and reduction of this compound can affect both the pyridine ring and its substituents, leading to a variety of products.

Oxidation:

The primary amine group at the C3 position is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to a nitroso or nitro group. acs.org For instance, treatment with strong oxidizing agents could potentially yield 2-bromo-5-chloro-6-methyl-3-nitropyridine. The pyridine nitrogen can also be oxidized to an N-oxide using reagents like peroxy acids. The formation of a pyridine N-oxide would significantly alter the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. youtube.com Oxidation of the methyl group is also a possibility under harsh conditions, potentially yielding a carboxylic acid.

The oxidation of aminopyridines can sometimes be complex. For example, the oxidation of 1-aminopyridinium bromides with lead(IV) acetate (B1210297) can lead to the formation of acetamido-pyridones, with accompanying ring bromination in some cases. rsc.org While this compound is not a pyridinium (B92312) salt, this highlights the potential for intricate transformations.

Reduction:

The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, such as catalytic hydrogenation or with dissolving metals. clockss.orgrsc.org The reduction of halopyridines can sometimes be accompanied by dehalogenation. For instance, reduction with samarium diiodide in the presence of water has been shown to reduce the pyridine ring to piperidine, with partial elimination of chloro substituents. clockss.org

The bromo and chloro substituents on the ring can also be selectively or fully reduced. Catalytic hydrogenation with a palladium catalyst, for example, can often lead to dehalogenation. The relative ease of reduction of the halogens is typically I > Br > Cl. Therefore, it might be possible to selectively remove the bromo substituent under controlled conditions.

The synthesis of this compound likely involves the reduction of a nitro precursor, 2-bromo-5-chloro-6-methyl-3-nitropyridine. This reduction is a standard transformation in aromatic chemistry and can be achieved with a variety of reagents, such as iron powder in acidic media or catalytic hydrogenation.

Table 2: Potential Oxidation and Reduction Reactions of this compound.

| Reaction Type | Reagent/Conditions | Affected Moiety | Potential Product(s) |

|---|---|---|---|

| Oxidation | Strong oxidizing agents (e.g., peroxy acids) | Amine group | 2-Bromo-5-chloro-6-methyl-3-nitropyridine |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine nitrogen | This compound N-oxide |

| Reduction | Catalytic hydrogenation (e.g., H₂/Pd-C) | Pyridine ring and halogens | 6-Methylpyridin-3-amine, 5-Chloro-6-methylpyridin-3-amine, 6-methylpiperidin-3-amine |

| Reduction | Samarium diiodide (SmI₂)/H₂O | Pyridine ring and halogens | Piperidine derivatives, potentially with dehalogenation |

Exploration of Radical Reaction Pathways

Radical reactions provide an alternative avenue for the functionalization of this compound. These reactions typically involve the generation of a pyridyl radical through homolytic cleavage of a carbon-halogen bond. lumenlearning.com Given that the C-Br bond is weaker than the C-Cl bond, it is expected that radical formation would preferentially occur at the C2 position.

Once formed, the 2-pyridyl radical can participate in a variety of reactions. One common pathway is hydrodehalogenation , where the radical abstracts a hydrogen atom from a hydrogen donor, resulting in the replacement of the halogen with a hydrogen atom. This can be a significant side reaction in radical processes. nih.gov

The pyridyl radical can also undergo coupling reactions . For instance, in the presence of suitable coupling partners, such as alkenes or other aromatic systems, C-C bonds can be formed. Photoredox catalysis has emerged as a powerful tool for generating aryl and heteroaryl radicals from the corresponding halides for subsequent coupling reactions. nih.gov Additionally, transition-metal-free borylation of haloarenes, proceeding through a radical mechanism involving a pyridine-stabilized boryl radical, has been reported. organic-chemistry.orgacs.org This suggests that this compound could potentially be converted to the corresponding boronic ester via a radical pathway.

The initiation of these radical reactions can be achieved through various methods, including the use of radical initiators (e.g., AIBN), photolysis, or single-electron transfer (SET) processes mediated by transition metals or photoredox catalysts. lumenlearning.comresearchgate.net

Table 3: Possible Radical Reactions Involving this compound.

| Reaction Type | Initiation Method | Intermediate | Potential Product |

|---|---|---|---|

| Radical Debromination | Radical initiator (e.g., AIBN), heat, or light | 2-Pyridyl radical | 5-Chloro-6-methylpyridin-3-amine |

| Radical Coupling | Photoredox catalysis | 2-Pyridyl radical | Coupled product (e.g., with an alkene or arene) |

| Radical Borylation | Pyridine-catalyzed, transition-metal-free | 2-Pyridyl radical | 5-Chloro-6-methyl-3-aminopyridine-2-boronic ester |

Derivatization Strategies and Functional Group Transformations of 2 Bromo 5 Chloro 6 Methylpyridin 3 Amine

Chemical Modifications of the Amine Functionality

The primary amine group at the 3-position of 2-bromo-5-chloro-6-methylpyridin-3-amine is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation, Alkylation, and Arylation of the Amine Group

The nucleophilic nature of the amine group readily allows for acylation, alkylation, and arylation reactions.

Acylation: The reaction of the amine with acylating agents such as acid chlorides or anhydrides provides the corresponding amides. For instance, the acylation of the structurally similar 5-bromo-2-methylpyridin-3-amine with acetic anhydride in the presence of a catalytic amount of sulfuric acid proceeds efficiently to yield N-(5-bromo-2-methylpyridin-3-yl)acetamide. mdpi.com This transformation is valuable for protecting the amine group or for introducing specific acyl moieties to modulate the compound's biological activity.

| Reagent | Product | Conditions | Reference |

| Acetic Anhydride | N-(2-bromo-5-chloro-6-methylpyridin-3-yl)acetamide | Acetonitrile, H₂SO₄ (cat.), 60 °C | mdpi.com |

Alkylation: The introduction of alkyl groups onto the amine functionality can be achieved through various methods. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. More controlled mono-alkylation can often be achieved through reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. While specific examples for this compound are not prevalent in the literature, the synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine and a primary amine demonstrates the feasibility of N-alkylation on a substituted pyridine (B92270) ring. georgiasouthern.edu

Arylation: The formation of a carbon-nitrogen bond between the amine group and an aryl group is a key transformation in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for this purpose. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology allows for the synthesis of a wide range of N-aryl derivatives of this compound.

| Coupling Partner | Catalyst/Ligand | Base | Product |

| Aryl Halide/Triflate | Pd(0) or Pd(II) / Phosphine Ligand | NaOt-Bu, Cs₂CO₃, or K₃PO₄ | N-Aryl-2-bromo-5-chloro-6-methylpyridin-3-amine |

Diazotization Reactions and Subsequent Transformations

Diazotization of the primary aromatic amine group of this compound opens up a plethora of synthetic possibilities. This reaction involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt intermediate. These diazonium salts are often unstable and are typically used in situ for subsequent transformations.

One of the most common applications of diazotization is the Sandmeyer reaction , where the diazonium group is replaced by a variety of substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups, using the corresponding copper(I) salt. This reaction provides a powerful tool for introducing further diversity into the pyridine ring. For example, diazotization of 2-amino-3-bromo-5-chloropyridine followed by treatment with cuprous iodide and elemental iodine can yield 2-iodo-3-bromo-5-chloropyridine. google.com

Selective Transformations at Halogen Sites

The presence of two different halogen atoms, bromine at the 2-position and chlorine at the 5-position, offers opportunities for selective functionalization due to their differing reactivities.

Halogen Exchange Reactions

Halogen exchange reactions, particularly the conversion of a chloro or bromo substituent to a fluoro or iodo group, can be a valuable tool for fine-tuning the electronic properties and reactivity of the molecule. Metal-mediated halogen exchange reactions are well-established for aryl halides. nih.govwikipedia.org For instance, the treatment of a chloroaromatic compound with an alkali metal fluoride, often in the presence of a catalyst, can lead to the corresponding fluoroaromatic compound. google.com Similarly, a bromo or chloro substituent can be converted to an iodo group. The relative reactivity of C-Br versus C-Cl bonds can allow for selective exchange under carefully controlled conditions.

Introduction of Diverse Chemical Entities via Coupling Chemistry

The bromo and chloro substituents serve as excellent handles for the introduction of a wide array of chemical entities through transition metal-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions often allows for selective functionalization at the 2-position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (boronic acid or boronate ester) and an aryl or vinyl halide is one of the most widely used methods for the formation of carbon-carbon bonds. Studies on the closely related 5-bromo-2-methylpyridin-3-amine have demonstrated the successful Suzuki-Miyaura coupling with various arylboronic acids to afford 5-aryl-2-methylpyridin-3-amine derivatives in good yields. mdpi.comchemicalbook.com This suggests that this compound can be selectively arylated at the 2-position under similar conditions.

| Arylboronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-phenyl-5-chloro-6-methylpyridin-3-amine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-(4-methoxyphenyl)-5-chloro-6-methylpyridin-3-amine |

Other Coupling Reactions: Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions such as the Heck (with alkenes), Sonogashira (with terminal alkynes), Stille (with organostannanes), and Negishi (with organozinc reagents) couplings can be employed to introduce a variety of carbon-based substituents at the halogenated positions. Furthermore, the Buchwald-Hartwig amination can be utilized to couple amines, amides, or other nitrogen-containing nucleophiles at these sites. nih.gov

Regioselective Introduction of Additional Substituents

The introduction of new substituents onto the pyridine ring of this compound requires careful consideration of the directing effects of the existing groups. The pyridine nitrogen is deactivating towards electrophilic aromatic substitution, and the existing substituents further influence the regioselectivity.

A powerful strategy for the regioselective functionalization of pyridines is directed ortho-metalation, where a substituent directs the deprotonation of an adjacent position by an organolithium reagent. eurekaselect.comnih.govnih.gov The resulting lithiated species can then be quenched with various electrophiles to introduce a new substituent. For this compound, the amino group, or a protected form of it, could potentially direct lithiation to the 4-position.

Alternatively, halogen-metal exchange reactions can be employed to generate a nucleophilic center at the position of a halogen. wikipedia.org Given the higher reactivity of the C-Br bond, treatment with an organolithium reagent at low temperature might selectively generate a 2-lithiated pyridine intermediate, which can then react with an electrophile.

Applications of 2 Bromo 5 Chloro 6 Methylpyridin 3 Amine As a Synthetic Intermediate

Role as a Versatile Building Block for Complex Organic Molecules

The inherent reactivity of the bromine and chlorine atoms, coupled with the nucleophilic and basic nature of the amino group, positions 2-bromo-5-chloro-6-methylpyridin-3-amine as a cornerstone for the synthesis of complex organic structures. While direct research on this specific isomer is limited, the applications of its close structural relatives provide a clear indication of its synthetic potential.

For instance, related compounds such as 5-bromo-2-methylpyridin-3-amine are extensively used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.com In these reactions, the bromine atom serves as an excellent handle for the introduction of various aryl and heteroaryl groups, facilitating the formation of carbon-carbon bonds and the construction of biaryl systems. mdpi.com This methodology is fundamental in medicinal chemistry for the synthesis of pharmacologically active molecules.

The general scheme for a Suzuki cross-coupling reaction involving a bromo-aminopyridine derivative is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Bromo-aminopyridine derivative | Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₃PO₄) | Aryl-substituted aminopyridine |

This reaction is highly efficient and tolerates a wide variety of functional groups, making it a preferred method for the late-stage functionalization of complex molecules. The resulting aryl-substituted aminopyridines can then undergo further transformations at the amino and methyl groups, adding another layer of molecular diversity.

Precursor in the Synthesis of Advanced Heterocyclic Systems

Halogenated aminopyridines are pivotal precursors in the synthesis of fused and advanced heterocyclic systems, which are prevalent in many biologically active compounds. The strategic positioning of the amino and halogen groups in this compound allows for various cyclization strategies to construct polycyclic aromatic and heteroaromatic frameworks.

Research on analogous compounds demonstrates that the amino group can act as a nucleophile to displace a nearby halogen or participate in condensation reactions with other reagents to form fused rings. For example, 2-amino-5-bromo-3-methylpyridine is a precursor for the synthesis of imidazo[1,2-a]pyridine derivatives. sigmaaldrich.com These bicyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Furthermore, the synthesis of chromeno[3,2-c]pyridines has been achieved through a one-pot, two-step process involving the condensation of a 3-formyl chromone with a 2-amino-3-substituted pyridine (B92270), followed by a hetero-Diels-Alder reaction. nih.gov This highlights the potential of aminopyridine derivatives to participate in cascade reactions, leading to the rapid assembly of complex heterocyclic scaffolds. The synthesis of various fused heterocyclic systems often relies on the reactivity of both the amino and the halogen substituents on the pyridine ring.

Scaffold for the Development of Novel Organic Ligands and Catalysts

The amino group can be readily modified to introduce additional coordinating sites, such as amides, imines, or phosphines, thereby creating multidentate ligands. These ligands can then be used to stabilize transition metals in various oxidation states and coordination geometries, influencing the reactivity and selectivity of catalytic transformations. For instance, the development of TREN-based scaffold ligands, which can incorporate pyridine moieties, has been explored for the synthesis of dimetallic complexes.

The versatility of the pyridine scaffold allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for optimizing the performance of a catalyst. The presence of halogen atoms on the pyridine ring can also influence the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex.

Future Research Directions and Perspectives

Development of More Efficient and Atom-Economical Synthetic Routes

Key areas of focus will likely include:

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring through catalytic C-H activation represents a powerful and atom-economical strategy. Research into selective activation of specific C-H bonds on the pyridine precursor would enable the direct introduction of bromo, chloro, and methyl groups, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities.

| Synthetic Strategy | Potential Advantages |

| One-Pot Multicomponent Reactions | Reduced reaction time, simplified workup, increased efficiency |

| Catalytic C-H Activation | High atom economy, direct functionalization, reduced waste |

| Flow Chemistry | Improved safety, scalability, and reproducibility |

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of 2-bromo-5-chloro-6-methylpyridin-3-amine is largely dictated by the electronic properties of the pyridine ring and the nature of its substituents. The electron-withdrawing effects of the halogen atoms and the nitrogen heteroatom make the pyridine ring susceptible to nucleophilic attack. uoanbar.edu.iqwikipedia.org Conversely, the amino group is a key site for electrophilic substitution and can direct further functionalization.

Future research will likely delve into:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds presents an opportunity for selective functionalization through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.com Establishing selective conditions to react one halogen over the other would provide a powerful tool for molecular diversification.

Novel Cyclization Reactions: The vicinal arrangement of the amino and bromo groups could be exploited in novel cyclization reactions to construct fused heterocyclic systems. These new scaffolds could be of significant interest in medicinal chemistry and materials science.

Directed Ortho-Metalation: The amino group can act as a directing group in ortho-metalation reactions, enabling the functionalization of the adjacent C-4 position. This would provide access to a new range of tetra-substituted pyridine derivatives.

Computational Design and Rational Synthesis of Advanced Derivatives

Computational chemistry and molecular modeling are poised to play a crucial role in guiding the synthesis of advanced derivatives of this compound with tailored properties. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.com

Future computational efforts are expected to focus on:

Predicting Reactivity and Regioselectivity: Computational models can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as the regioselectivity of various reactions. This information can help in designing more efficient synthetic routes and avoiding the formation of unwanted byproducts.

Designing Molecules with Specific Properties: By systematically modifying the substituents on the pyridine ring in silico, it is possible to design new molecules with desired electronic, optical, or biological properties. nih.gov For example, computational screening could identify derivatives with optimal geometries for binding to a specific biological target.

Elucidating Reaction Mechanisms: Computational studies can help to elucidate the detailed mechanisms of reactions involving this compound, providing a deeper understanding of the factors that control reactivity and selectivity.

Integration into New Materials Science and Catalysis Research

The unique electronic and structural characteristics of pyridine-containing molecules make them attractive building blocks for new materials and catalysts. unimi.it The presence of halogen atoms in this compound provides handles for polymerization and surface functionalization.

Potential applications in this area include:

Organic Electronics: Pyridine-based materials have shown promise in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of this compound and its derivatives could be tuned for these applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can coordinate to metal ions, making this compound a potential ligand for the construction of coordination polymers and MOFs. These materials have applications in gas storage, separation, and catalysis.

Homogeneous and Heterogeneous Catalysis: Pyridine derivatives can act as ligands for transition metal catalysts, influencing their activity and selectivity. acs.orgchemtube3d.com this compound and its derivatives could be explored as new ligands in a variety of catalytic transformations. unimi.it

Q & A

Q. What synthetic routes are effective for preparing 2-Bromo-5-chloro-6-methylpyridin-3-amine, and how can regioselectivity challenges be addressed?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group protection. For example, bromination of a pre-chlorinated pyridine scaffold using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) can ensure regioselectivity. The methyl group at position 6 may sterically direct bromination to position 2. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound . Evidence from analogous bromo-chloro-pyridines suggests that protecting the amine group with Boc or acetyl prior to halogenation improves yield and selectivity .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions:

- 1H NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, Cl) resonate downfield (δ 7.5–8.5 ppm). The methyl group (position 6) appears as a singlet near δ 2.5 ppm.

- 13C NMR : Halogenated carbons (C-Br, C-Cl) appear at δ 110–130 ppm.

HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>95% by area normalization). Moisture content (<0.5%) should be verified via Karl Fischer titration .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). The bromo and chloro substituents increase susceptibility to hydrolysis; thus, desiccants (e.g., molecular sieves) are recommended. Avoid exposure to bases or nucleophiles during handling .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalytic systems are effective?

- Methodological Answer : The bromo group at position 2 is more reactive than the chloro group in cross-couplings. Use Pd(PPh3)4 (5 mol%) with K2CO3 in a dioxane/water mixture (3:1) at 80°C. For selective coupling at bromine, maintain a 1:1 molar ratio with the boronic acid partner. Monitor reaction progress via TLC (hexane/EtOAc 4:1). Evidence from bromo-trifluoromethyl pyridines shows that electron-deficient aryl boronic acids yield higher conversions .

Q. What computational approaches (e.g., DFT) predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient carbons (e.g., position 2 due to Br). Compare activation energies for SNAr at Br vs. Cl sites. Studies on 2-bromo-6-(trifluoromethyl)pyridin-3-amine suggest that Br is 10–15 kcal/mol more reactive than Cl in SNAr with amines .

Q. How can contradictory literature data on melting points or solubility be resolved?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Reproduce synthesis using rigorous purification (e.g., recrystallization from ethanol/water). Compare DSC (differential scanning calorimetry) thermograms to identify polymorphs. For solubility, use a shake-flask method with HPLC quantification in solvents like DMSO, THF, and chloroform .

Q. What strategies mitigate competing side reactions during functionalization of the amine group?

- Methodological Answer : Protect the amine with a tert-butoxycarbonyl (Boc) group before derivatization. For example, Boc-protected 2-amino-3-bromopyridines undergo selective alkylation or acylation without halogen displacement. Deprotection with TFA/DCM (1:4) restores the free amine .

Data Contradiction Analysis

Q. Why do reported yields for similar bromo-chloro-pyridin-amines vary widely (30–70%)?

- Methodological Answer : Yield variability stems from:

- Halogenation efficiency : Bromine’s steric bulk vs. chlorine’s electronic effects.

- Protection/deprotection losses : Boc groups may hydrolyze under acidic conditions.

- Purification challenges : Co-elution of byproducts in column chromatography.

Optimize reaction time and temperature using Design of Experiments (DoE) to identify critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.